

# Technical Guide: Certificate of Analysis for (3R,5R)-Rosuvastatin Lactone-d6

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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin Lactone-d6

Cat. No.: B12391846

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# An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and methodologies presented in a Certificate of Analysis (CoA) for (3R,5R)-Rosuvastatin Lactone-d6. This deuterated analog of a rosuvastatin impurity is a critical reference material for pharmacokinetic studies and analytical method development. This document outlines the typical physicochemical properties, analytical testing procedures, and data presentation formats that researchers, scientists, and drug development professionals can expect.

## **Physicochemical and General Information**

A Certificate of Analysis for **(3R,5R)-Rosuvastatin Lactone-d6** will typically commence with fundamental details identifying the compound.



Property	Expected Specification	
Chemical Name	N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide[1]	
CAS Number	1422954-11-7 (for non-deuterated)[2][3][4][5][6] [7]	
Molecular Formula	C22H20D6FN3O5S	
Molecular Weight	469.56 g/mol	
Appearance	Off-White Solid[5]	
Storage	2-8°C Refrigerator, Hygroscopic, Under Inert Atmosphere[5]	
Shipping Conditions	Ambient[1][5]	

## **Analytical Data and Specifications**

The core of the CoA provides quantitative data on the purity and identity of the material. The following table summarizes the typical tests and expected results.



Analytical Test	Typical Specification	Purpose
Chromatographic Purity (HPLC/UPLC)	>95%[8]	To determine the percentage of the desired compound and identify any impurities.
Mass Spectrometry (MS)	Conforms to structure	To confirm the molecular weight and fragmentation pattern, verifying the presence of the deuterated isotope.
<sup>1</sup> H-NMR Spectroscopy	Conforms to structure	To confirm the chemical structure and the position of non-deuterated protons.
Isotopic Purity (by MS or <sup>2</sup> H-NMR)	≥98%	To quantify the percentage of the deuterated analog versus the non-deuterated or partially deuterated forms.
Solubility	Information on solubility in various solvents (e.g., Methanol, Acetonitrile, DMSO) is usually provided.	To guide the user in preparing solutions for analysis.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and verification of results. A comprehensive CoA will include the following experimental details.

### **High-Performance Liquid Chromatography (HPLC/UPLC)**

High-performance liquid chromatography is a fundamental technique for assessing the purity of pharmaceutical reference standards.

- Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
- Column: A common choice is a C18 column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)[9] or an Acquity UPLC HSS T3 column (3.0 mm×100 mm, 1.8 μm)[10].



- Mobile Phase: A gradient mixture is often employed. For instance, a combination of 0.1% v/v glacial acetic acid in 10% v/v methanol in water (Solvent A) and 40% v/v methanol in acetonitrile (Solvent B) can be used[9].
- Flow Rate: A typical flow rate is 0.35 mL/min[9].
- Detection: UV detection at a specified wavelength or tandem mass spectrometry (MS/MS)
   [11].
- Injection Volume: A small, precise volume (e.g., 10 μL) is injected.

### **Mass Spectrometry (MS)**

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of the deuterated compound.

- Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for rosuvastatin and its derivatives[9].
- Analysis Mode: Full scan mode is used to determine the molecular weight. For quantification, multiple reaction monitoring (MRM) may be used, with specific precursor and product ion transitions. For rosuvastatin, a transition of m/z 482.0 → 258.1 has been noted[10].
- Sample Preparation: The sample is typically dissolved in a suitable solvent and infused directly or introduced via an LC system.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

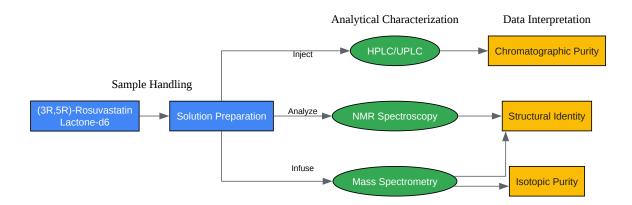
NMR spectroscopy is a powerful tool for structural elucidation.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Analysis: ¹H-NMR is used to confirm the overall structure by analyzing the chemical shifts and coupling constants of the protons. The absence of signals at specific positions confirms successful deuteration.



## **Visualized Workflows and Relationships**

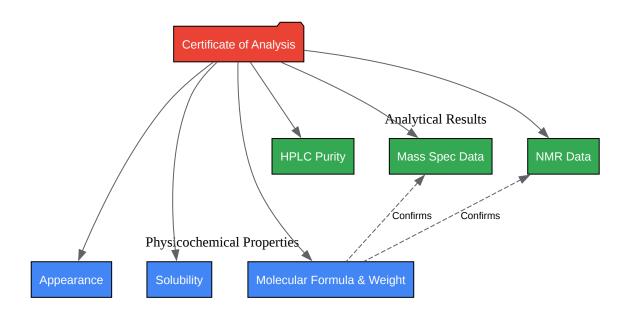
The following diagrams illustrate the typical analytical workflow and the relationship between different analytical techniques for the characterization of (3R,5R)-Rosuvastatin Lactone-d6.



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Caption: General analytical workflow for the characterization of **(3R,5R)-Rosuvastatin** Lactone-d6.





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Caption: Logical relationship of data presented in a Certificate of Analysis.

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